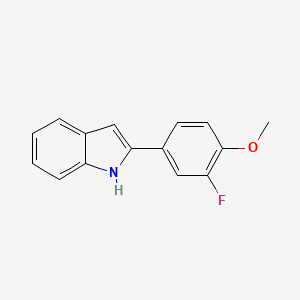
2-fluoro-4-(1H-indol-2-yl)phényl méthyl éther
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-4-methoxy-phenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an indole moiety. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.
Applications De Recherche Scientifique
2-(3-Fluoro-4-methoxy-phenyl)-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been found to inhibit enzymes, block receptors, or interfere with cellular processes .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways, depending on their specific biological activity . These can include pathways related to inflammation, cancer, viral replication, bacterial growth, and more .
Result of Action
Based on the known biological activities of indole derivatives, it can be inferred that this compound may have a range of potential effects at the molecular and cellular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxy-phenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and indole.
Condensation Reaction: The first step involves a condensation reaction between 3-fluoro-4-methoxybenzaldehyde and indole in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the final product, 2-(3-Fluoro-4-methoxy-phenyl)-1H-indole.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoro-4-methoxy-phenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methoxyphenyl derivatives: These compounds share the same phenyl ring substitution pattern but differ in the attached functional groups.
Indole derivatives: Compounds with different substituents on the indole ring, such as 2-(3-chloro-4-methoxy-phenyl)-1H-indole or 2-(3-fluoro-4-hydroxy-phenyl)-1H-indole.
Uniqueness
2-(3-Fluoro-4-methoxy-phenyl)-1H-indole is unique due to the specific combination of the fluorine atom and methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to other similar compounds.
Propriétés
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c1-18-15-7-6-11(8-12(15)16)14-9-10-4-2-3-5-13(10)17-14/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQPNDWFTGDMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
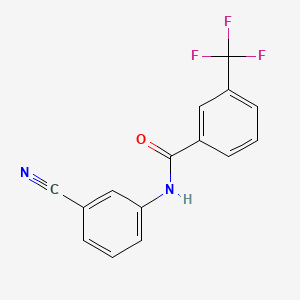
![N-(4-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2593291.png)
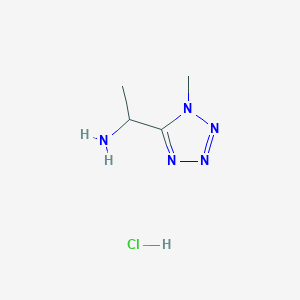
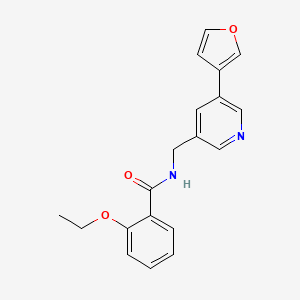

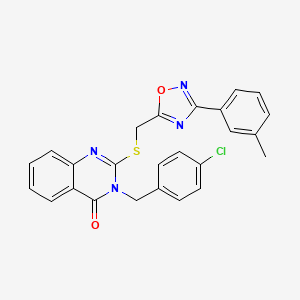
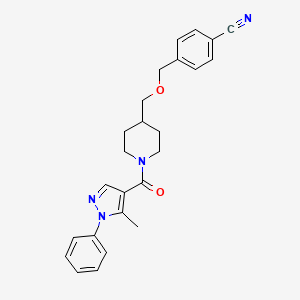

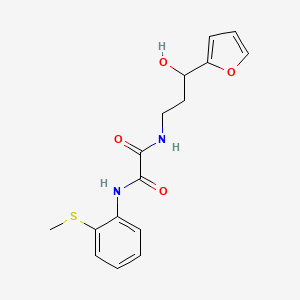
![3,5-Dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B2593302.png)
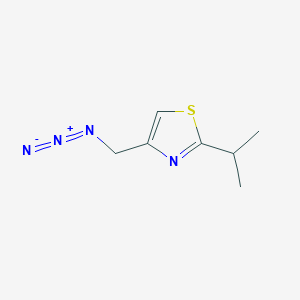
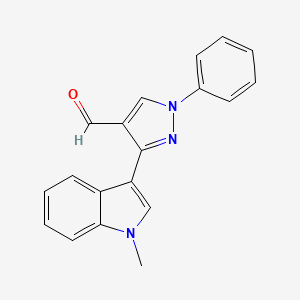
![N-{4'-CYCLOPROPANEAMIDO-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL}CYCLOPROPANECARBOXAMIDE](/img/structure/B2593307.png)
![[5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2593312.png)
